Shape-Selective Oxidation: tert-Butyl Methyl Sulfide Resists Over-Oxidation to Sulfone, Unlike n-, iso-, and sec-Butyl Analogs
When four isomeric butyl methyl thioethers were oxidized with H₂O₂ using TS-1 (titanium silicalite-1) as catalyst, n-butyl, isobutyl, and sec-butyl methyl thioethers each yielded the corresponding sulfone as the dominant product. In sharp contrast, tert-butyl methyl thioether gave the sulfoxide (tert-butyl methyl sulfoxide) as the dominant product, with minimal over-oxidation to the sulfone [1]. Molecular simulations attributed this divergence to intramolecular steric hindrance from the tert-butyl group, which restricts access of the oxidant to the sulfoxide sulfur in the zeolite pore [1].
| Evidence Dimension | Dominant oxidation product (sulfoxide vs. sulfone selectivity) |
|---|---|
| Target Compound Data | tert-Butyl methyl thioether → tert-butyl methyl sulfoxide (dominant product; sulfone is minor) |
| Comparator Or Baseline | n-Butyl methyl thioether → n-butyl methyl sulfone (dominant); iso-Butyl methyl thioether → iso-butyl methyl sulfone (dominant); sec-Butyl methyl thioether → sec-butyl methyl sulfone (dominant) |
| Quantified Difference | Complete reversal of dominant product: sulfoxide (tert-butyl) vs. sulfone (n-, iso-, sec-butyl) |
| Conditions | TS-1 catalyst, H₂O₂ oxidant, with DBU base additive to suppress non-catalyzed background reaction; combined experimental and molecular simulation study (PCCP, 2000) |
Why This Matters
This unique chemoselectivity means tert-butyl methyl sulfoxide can be synthesized with high purity from the corresponding sulfide without sulfone contamination, whereas analogous sulfides require careful control to avoid over-oxidation—a critical advantage in process chemistry where sulfone removal is costly.
- [1] Robinson, D. J.; Davies, L.; McGuire, N.; Lee, D. F.; McMorn, P.; Willock, D. J.; Watson, G. W.; Bulman Page, P. C.; Bethell, D.; Hutchings, G. J. Oxidation of Thioethers and Sulfoxides with Hydrogen Peroxide Using TS-1 as Catalyst. Phys. Chem. Chem. Phys. 2000, 2, 1523–1529. View Source
